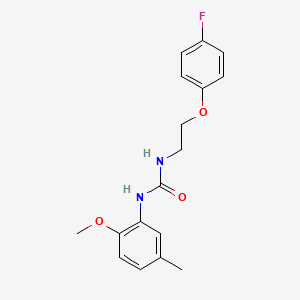
1-(2-(4-Fluorophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(4-Fluorophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea is a chemical compound that belongs to the class of urea derivatives. It has been studied extensively for its potential applications in scientific research.
科学的研究の応用
Urea Derivatives in Medicinal Chemistry
Ureas play a crucial role in drug design due to their unique hydrogen bonding capabilities, making them an integral part of small molecules exhibiting a broad range of bioactivities. Research highlights the importance of urea moiety in medicinal chemistry, where it is used to modulate selectivity, stability, toxicity, and pharmacokinetic profiles of lead molecules. This underlines the potential of urea derivatives, including compounds like "1-(2-(4-Fluorophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea," to serve as modulators of biological targets, such as kinases, NAMPT, soluble epoxide hydrolases, mTOR, proteases, and epigenetic enzymes (Jagtap, Kondekar, Sadani, & Chern, 2017).
Urea in Environmental and Agricultural Applications
Urea and its derivatives also find applications in environmental and agricultural settings. The use of urea as a nitrogen fertilizer is common due to its high nitrogen content and cost-effectiveness. Research into urease and nitrification inhibitors, which are often urea derivatives, aims to improve the efficiency of urea utilization in ruminants and reduce environmental pollution from fertilizer use. This suggests potential environmental applications for urea compounds, focusing on reducing greenhouse gas emissions and improving fertilizer efficiency (Ray et al., 2020).
Urea-Based Sensors and Analytical Applications
In the analytical chemistry domain, urea derivatives serve as components in biosensors and chemosensors, highlighting their utility in detecting and quantifying various biological and chemical substances. The development of urea-based sensors for medical diagnostics or environmental monitoring could be a significant area of application for compounds like "1-(2-(4-Fluorophenoxy)ethyl)-3-(2-methoxy-5-methylphenyl)urea," exploiting their specific interactions with target molecules (Botewad et al., 2021).
特性
IUPAC Name |
1-[2-(4-fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O3/c1-12-3-8-16(22-2)15(11-12)20-17(21)19-9-10-23-14-6-4-13(18)5-7-14/h3-8,11H,9-10H2,1-2H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASHIEYVSDLYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-Fluorophenoxy)ethyl]-3-(2-methoxy-5-methylphenyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(4-(3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)(5-(thiophen-2-yl)isoxazol-3-yl)methanone](/img/structure/B2808822.png)
![4-Methyl-1-oxa-4,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B2808823.png)
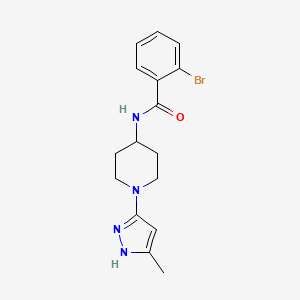
![3-Chloro-4-[(triphenyl-lambda5-phosphanylidene)amino]benzaldehyde](/img/structure/B2808826.png)
![2-methyl-N-((2-morpholinopyridin-4-yl)methyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2808827.png)
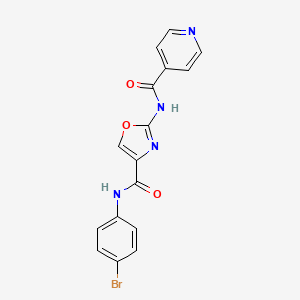
![(6R,8aS)-6-(8-amino-1-bromoimidazo[1,5-a]pyrazin-3-yl)hexahydroindolizin-3(2H)-one](/img/structure/B2808830.png)
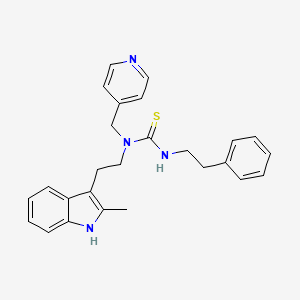
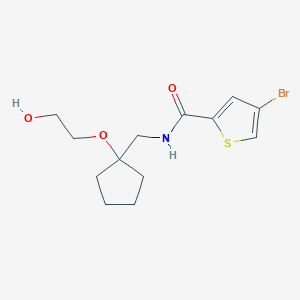
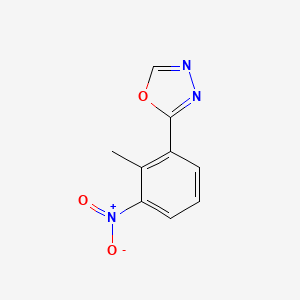
![5-Fluoro-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2808837.png)
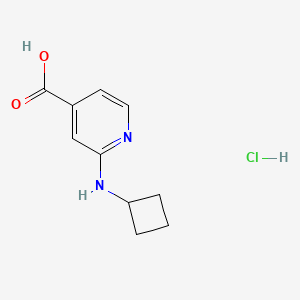
![3-(2-methoxyethyl)-2-(thiophen-2-yl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2808841.png)
![diethyl 3-methyl-5-({[(4-(4-nitrophenyl)-5-{[(phenoxyacetyl)amino]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)thiophene-2,4-dicarboxylate](/img/structure/B2808843.png)